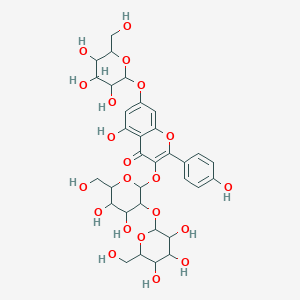

Kaempferol 3-sophoroside 7-glucoside

Description

Kaempferol 3-sophoroside 7-glucoside (chemical formula: C₃₃H₄₀O₂₁; molecular weight: 772.66 g/mol) is a flavonoid glycoside characterized by a kaempferol aglycone core substituted with a sophoroside (a β-1,2-linked diglucose) at position 3 and a glucoside at position 7 . This compound is identified in plants such as Crocus sativus (saffron), Tragopogon dubius, and Cardamine circaeoides, where it contributes to pharmacological activities, including anti-inflammatory and antioxidant effects . Its biosynthesis is influenced by soil composition, particularly phosphorus and potassium content, which enhance its accumulation in saffron .

Properties

IUPAC Name |

3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O21/c34-7-15-19(39)23(43)26(46)31(50-15)48-12-5-13(38)18-14(6-12)49-28(10-1-3-11(37)4-2-10)29(22(18)42)53-33-30(25(45)21(41)17(9-36)52-33)54-32-27(47)24(44)20(40)16(8-35)51-32/h1-6,15-17,19-21,23-27,30-41,43-47H,7-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFNAZBJKVFNKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

772.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kaempferol 3-sophoroside 7-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

220 - 222 °C | |

| Record name | Kaempferol 3-sophoroside 7-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Kaempferol 3-sophoroside 7-glucoside can be synthesized through enzymatic hydrolysis of kaempferol glycosides. For instance, kaempferol-7-O-glucoside and kaempferol-3-O-rutinoside can be hydrolyzed using β-glucosidase and α-L-rhamnosidase to produce kaempferol . Another method involves ultrasound-assisted extraction combined with macroporous resin purification to enrich the flavonoid content from plant sources .

Industrial Production Methods

Industrial production of kaempferol 3-sophoroside 7-glucoside typically involves the extraction from plant materials such as saffron floral bio-residues. The extraction process is optimized by adjusting parameters like solvent type, extraction time, temperature, and sample-to-solvent ratio .

Chemical Reactions Analysis

Types of Reactions

Kaempferol 3-sophoroside 7-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities.

Common Reagents and Conditions

Common reagents used in the reactions involving kaempferol 3-sophoroside 7-glucoside include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of kaempferol, which may exhibit enhanced biological activities. For example, oxidation of kaempferol can lead to the formation of quercetin, another potent flavonoid .

Scientific Research Applications

Kaempferol 3-sophoroside 7-glucoside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of kaempferol 3-sophoroside 7-glucoside involves multiple molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates endogenous antioxidant enzymes like superoxide dismutase and glutathione.

Anti-inflammatory Activity: The compound inhibits pro-inflammatory signaling pathways such as NF-κB and MAPK.

Anti-cancer Activity: It induces apoptosis in cancer cells by modulating pathways like PI3K/AKT and caspase activation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Glycosylation Patterns and Structural Variants

The biological activity of flavonoid glycosides is heavily influenced by glycosylation sites and sugar moieties. Below is a comparative analysis of kaempferol derivatives:

| Compound Name | Glycosylation Sites | Sugar Moieties | Key Structural Features |

|---|---|---|---|

| Kaempferol 3-sophoroside 7-glucoside | 3, 7 | Sophoroside (Glc-β1→2-Glc), Glc | Diglycoside with a disaccharide at C3 |

| Kaempferol-3-O-sophoroside | 3 | Sophoroside | Single sophoroside at C3 |

| Kaempferol-3-O-glucoside | 3 | Glc | Monoglucoside at C3 |

| Kaempferol-7-O-glucoside | 7 | Glc | Monoglucoside at C7 |

| Kaempferol 3,7-di-O-glucoside | 3, 7 | Glc (both positions) | Diglucoside at C3 and C7 |

| Kaempferol-3-O-caffeoyl-sophoroside 7-glucoside | 3, 7 | Sophoroside + caffeoyl, Glc | Acylated sophoroside at C3 |

Key Observations:

- Sophoroside vs. Glucoside: The sophoroside group at C3 in Kaempferol 3-sophoroside 7-glucoside confers greater resistance to enzymatic hydrolysis compared to monoglucosides (e.g., Kaempferol-3-O-glucoside), as β-1,2 linkages are less susceptible to human β-glucosidases .

Chromatographic and Mass Spectrometric Profiles

Table 1: LC-MS/MS Fragmentation Patterns

| Compound | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

|---|---|---|

| Kaempferol 3-sophoroside 7-glucoside | 773.21 | 611.16 (-Glc), 449.11 (-2Glc), 287.05 (aglycone) |

| Kaempferol triglucoside | 773.21 | 611.16 (-Glc), 449.11 (-2Glc), 287.05 (aglycone) |

| Kaempferol-7-sophoroside | 611.16 | 449.11 (-Glc), 287.05 (aglycone) |

| Kaempferol-3-O-glucoside | 449.11 | 287.05 (-Glc) |

- Differentiation Challenges : Kaempferol 3-sophoroside 7-glucoside and kaempferol triglucoside share identical molecular weights and fragmentation patterns, necessitating advanced NMR or retention time analysis for distinction .

- Positional Isomers : Kaempferol-7-sophoroside (C7 glycosylation) elutes earlier in reverse-phase chromatography than C3-substituted analogs due to reduced hydrophobicity .

Bioavailability and Enzymatic Stability

- Deglycosylation Resistance: The sophoroside group at C3 in Kaempferol 3-sophoroside 7-glucoside impedes hydrolysis by broad-specificity β-glucosidases, unlike monoglucosides (e.g., Kaempferol-3-O-glucoside), which are readily cleaved in the small intestine .

Pharmacological Activities

Table 2: Comparative Bioactivity

- Anti-Inflammatory Superiority : Kaempferol 3-sophoroside 7-glucoside demonstrates stronger binding to the CCR7 receptor than its quercetin analog, suggesting a structure-activity relationship dependent on the aglycone hydroxylation pattern .

- Synergistic Effects : In Tragopogon dubius, the coexistence of kaempferol and gossypetin glycosides enhances overall antioxidant efficacy .

Biological Activity

Kaempferol 3-sophoroside 7-glucoside (KSG) is a flavonoid glycoside derived from kaempferol, a compound found in various plants. Recent studies have highlighted its potential biological activities, particularly in the context of liver protection and anti-inflammatory effects. This article reviews the biological activity of KSG, focusing on its mechanisms of action, protective effects against acute injuries, and potential therapeutic applications.

Chemical Structure and Properties

KSG is a flavonoid glycoside characterized by its unique structure, which includes a kaempferol backbone with two sugar moieties attached. The molecular formula is , and its chemical structure can be represented as follows:

Hepatoprotective Effects

KSG has been studied for its protective effects against acetaminophen (APAP)-induced acute liver injury (ALI). In a study involving mice, KSG pretreatment significantly reduced liver damage marked by lower serum levels of liver enzymes and diminished hepatic lesions. The mechanisms identified include:

- Reduction of Oxidative Stress : KSG enhanced the activity of antioxidants in the liver, thereby counteracting oxidative stress induced by APAP overdose .

- Anti-inflammatory Response : KSG decreased the expression of pro-inflammatory cytokines such as TNF-α and IL-1β while increasing anti-inflammatory cytokine IL-10 levels. This modulation was linked to the suppression of NF-κB signaling pathways .

- Apoptosis Inhibition : The compound reduced apoptosis markers by lowering Bax and caspase-3 levels while promoting Bcl2 expression, indicating a protective role against cell death in liver tissues .

Anti-inflammatory Effects in Lung Injury

KSG has also demonstrated protective effects against lipopolysaccharide (LPS)-induced acute lung injury. Key findings include:

- Survival Rate Improvement : Mice treated with KSG showed increased survival rates compared to control groups .

- Inflammatory Cytokine Modulation : Similar to its effects in liver injury, KSG reduced levels of inflammatory cytokines and inhibited NF-κB activation in lung tissues .

- Oxidative Stress Mitigation : KSG reduced lipid peroxidation markers and increased endogenous antioxidant levels, contributing to its protective effects against lung injury .

Study 1: Hepatoprotective Effects Against Acetaminophen-Induced Injury

A study published in 2024 investigated KSG's hepatoprotective properties in a mouse model. The results indicated that KSG significantly alleviated liver damage caused by APAP overdose through antioxidant enhancement and anti-inflammatory activity. The study concluded that KSG could serve as a promising candidate for treating ALI .

Study 2: Protective Effects Against Acute Lung Injury

Another study explored the efficacy of KSG in protecting against LPS-induced lung injury. Pre-treatment with KSG not only improved survival rates but also demonstrated significant reductions in inflammatory cell counts and cytokine levels in bronchoalveolar lavage fluid (BALF). This study emphasized KSG's potential as an anti-inflammatory agent in respiratory conditions .

Data Summary

The following table summarizes key findings from recent studies on the biological activity of KSG:

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Hepatoprotection | Reduced liver damage | Antioxidant enhancement, anti-inflammatory |

| Anti-inflammatory (Liver) | Decreased TNF-α, increased IL-10 | NF-κB suppression |

| Anti-apoptotic | Lowered Bax and caspase-3 levels | Bcl2 promotion |

| Lung protection | Increased survival rate | Reduced inflammatory cytokines |

| Oxidative stress reduction | Enhanced antioxidant levels | Mitigation of lipid peroxidation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.